molecular formula C5H11NO B2814427 3-Amino-3-methylcyclobutan-1-ol CAS No. 1403813-31-9

3-Amino-3-methylcyclobutan-1-ol

Cat. No.: B2814427
CAS No.: 1403813-31-9
M. Wt: 101.149
InChI Key: NJCYYGYIMLSZJS-SYDPRGILSA-N
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Description

3-Amino-3-methylcyclobutan-1-ol is a cyclobutane-based organic compound featuring an amino (-NH₂) and a methyl (-CH₃) group at the third carbon position, along with a hydroxyl (-OH) group at the first carbon. The cyclobutane ring introduces significant ring strain, influencing reactivity and conformational stability compared to linear analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-methylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCYYGYIMLSZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylcyclobutan-1-ol can be achieved through several methods. One efficient method involves the reaction of 3-methylcyclobutanone with ammonia under specific conditions to introduce the amino group . Another approach includes the reduction of 3-nitro-3-methylcyclobutan-1-ol, which can be synthesized from 3-methylcyclobutanone and nitromethane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and other advanced techniques to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cyclobutanols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-methylcyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound Not available C₅H₁₁NO ~117.15 (estimated) -OH (C1), -NH₂, -CH₃ (C3) Pharmaceutical intermediate (inferred)
3-(Methylamino)cyclobutan-1-ol 1354952-94-5 C₅H₁₁NO 117.15 -OH (C1), -NHCH₃ (C3) Discontinued
cis-3-Amino-1-methylcyclobutan-1-ol HCl 1523606-23-6 C₅H₁₂ClNO 137.61 -OH (C1), -CH₃ (C1), -NH₂ (C3) Bioactive research
3-Amino-3-methylbutan-1-ol 42514-50-1 C₅H₁³NO 103.16 Linear chain, -NH₂, -CH₃ (C3) Chemical synthesis
3-Methylbutan-1-ol 123-51-3 C₅H₁₂O 88.15 Linear chain, -CH₃ (C3) Industrial solvent

Key Research Findings

  • Cyclobutane Derivatives: Exhibit enhanced rigidity and stereochemical diversity, making them valuable in drug discovery.
  • 3-Amino-3-methylbutan-1-ol serves as a precursor in organic synthesis but lacks the pharmacokinetic advantages of cyclobutane-based structures .
  • Steric and Electronic Effects: Methyl vs. amino substitutions significantly alter solubility and reactivity. Hydrochloride salts (e.g., CAS 1523606-23-6) improve bioavailability .

Biological Activity

3-Amino-3-methylcyclobutan-1-ol (CAS Number: 1403813-27-3) is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H11NOC_5H_{11}NO, with a molecular weight of approximately 101.15 g/mol. The compound features a cyclobutane ring, an amino group, and a hydroxyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC5H11NOC_5H_{11}NO
Molecular Weight101.15 g/mol
CAS Number1403813-27-3
SolubilitySoluble in water
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino and hydroxyl groups enable the compound to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. This interaction may modulate the activity of these biomolecules, influencing several biological pathways.

Key Mechanisms:

  • Nucleophilic Activity : The amino group acts as a nucleophile, participating in biochemical reactions.
  • Hydrogen Bonding : The presence of hydroxyl and amino groups facilitates hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The cyclobutane structure contributes to hydrophobic interactions that may enhance binding affinity to targets.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit tumor growth.
  • Neurological Effects : There is emerging interest in its potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Control (No treatment)0

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects on human breast cancer cells (MCF-7). Results indicated that the compound reduced cell viability significantly compared to untreated controls.

TreatmentCell Viability (%)
Control (No treatment)100
Low Dose (10 µM)75
High Dose (50 µM)40

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, this compound is being explored as a building block for drug development. Its ability to act on multiple biological targets makes it a suitable candidate for further modification and optimization in pharmaceutical applications.

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